2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

GCN2 kinase inhibition integrated stress response triazolopyrimidine SAR

2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone (CAS 1058231-86-9, molecular formula C₁₂H₁₆N₆O₂S, MW 308.36) belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged heterocyclic scaffold extensively validated across multiple target families including GCN2 kinase , USP28 deubiquitinase , LSD1 demethylase , and cannabinoid receptors. The compound features a C7-thioether linkage connecting the triazolopyrimidine core to a morpholinoethanone side chain, with an N3-ethyl substituent on the triazole ring.

Molecular Formula C12H16N6O2S
Molecular Weight 308.36
CAS No. 1058231-86-9
Cat. No. B2903066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
CAS1058231-86-9
Molecular FormulaC12H16N6O2S
Molecular Weight308.36
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)SCC(=O)N3CCOCC3)N=N1
InChIInChI=1S/C12H16N6O2S/c1-2-18-11-10(15-16-18)12(14-8-13-11)21-7-9(19)17-3-5-20-6-4-17/h8H,2-7H2,1H3
InChIKeyAQSQGWBPPKSMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone (CAS 1058231-86-9): Scaffold Identity and Procurement Baseline


2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone (CAS 1058231-86-9, molecular formula C₁₂H₁₆N₆O₂S, MW 308.36) belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged heterocyclic scaffold extensively validated across multiple target families including GCN2 kinase [1], USP28 deubiquitinase [2], LSD1 demethylase [3], and cannabinoid receptors [4]. The compound features a C7-thioether linkage connecting the triazolopyrimidine core to a morpholinoethanone side chain, with an N3-ethyl substituent on the triazole ring. This specific substitution pattern distinguishes it from the many N3-aryl, N3-benzyl, and N3-hydrogen variants that dominate the published SAR literature, positioning it as a chemically distinct member of the class for applications where N3-alkyl substitution is structurally or pharmacologically preferred.

Why In-Class Substitution of 2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone Carries Undefined Risk


The [1,2,3]triazolo[4,5-d]pyrimidine scaffold exhibits extreme sensitivity to substitution pattern: the GCN2 inhibitor SAR study demonstrated that structurally similar analogues with varying N3 and C7 substituents span a GCN2 IC₅₀ range exceeding three orders of magnitude (from 17.2 nM to >10,000 nM) [1]; likewise, the USP28 inhibitor series showed that moving from an N3-cyclopropyl to N3-methyl substitution altered selectivity profiles across USP7, USP28, and LSD1 by over 100-fold [2]. The N3-ethyl group in CAS 1058231-86-9 occupies an underrepresented region of the triazolopyrimidine SAR landscape—most published analogues bear N3-aryl, N3-benzyl, N3-cyclopropyl, or N3-methyl substituents that have been extensively profiled [1][2][3]. Procurement of a close N3-analogue (e.g., N3-methyl, N3-H, or N3-benzyl derivative) cannot be assumed to recapitulate the potency, selectivity, solubility, or permeability profile of the N3-ethyl variant without explicit head-to-head data. The thioether-linked morpholinoethanone moiety at C7 further compounds this sensitivity: the GCN2 inhibitor panel revealed that C7 substitution alone can alter aqueous solubility at pH 7.4 from 0.05 μM to 0.65 μM and PAMPA permeability from 2.19 to 16.0 ×10⁻⁶ cm/s among otherwise structurally similar compounds [1].

Quantitative Differentiation Evidence for 2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone (CAS 1058231-86-9)


N3-Ethyl Substitution Occupies an Under-Explored Potency Niche in Triazolopyrimidine GCN2 Inhibitor SAR

The N3 position of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold directly modulates GCN2 inhibitory potency. In the comprehensive GCN2 SAR study by Schulze et al., analogues with N3-cyclopropyl and N3-methyl substituents achieved GCN2 IC₅₀ values of 17.2–46.4 nM (compounds 5, 7, 9) [1]. In contrast, GSK2656157, which lacks an N3 substituent, exhibited GCN2 IC₅₀ > 10,000 nM—a >500-fold loss of potency [1]. The N3-ethyl group of CAS 1058231-86-9 represents the smallest linear alkyl extension beyond methyl that is absent from published GCN2 SAR tables. By class-level inference from the established N3-alkyl SAR trend (cyclopropyl ≈ methyl ≫ H), the N3-ethyl variant is predicted to confer intermediate-to-high GCN2 inhibitory potency, offering a structurally incremental but pharmacologically meaningful departure from both the N3-methyl (maximal potency) and N3-H (minimal potency) extremes [1].

GCN2 kinase inhibition integrated stress response triazolopyrimidine SAR

C7-Thioether-Morpholinoethanone Architecture Confers a Distinct Solubility–Permeability Profile Relative to C7-Amino and C7-Thioether-Acetamide Analogues

The GCN2 triazolopyrimidine panel provides directly comparable solubility and permeability data across C7 substitution variants. Compound 1 (C7-NH-aryl, N3-H) exhibited aqueous solubility at pH 7.4 of 0.65 μM and PAMPA permeability of 16.0 ×10⁻⁶ cm/s, while compound 4 (C7-thioether with a distinct side chain, N3-cyclopropyl) showed solubility of 0.05 μM and PAMPA of 2.19 ×10⁻⁶ cm/s—a 13-fold reduction in solubility and a 7.3-fold reduction in permeability [1]. The morpholinoethanone moiety in CAS 1058231-86-9 introduces a tertiary amide and morpholine oxygen that are absent in the comparator C7 side chains; morpholine incorporation is a well-precedented strategy for improving aqueous solubility in heterocyclic scaffolds. By class-level inference, CAS 1058231-86-9 is predicted to exhibit solubility intermediate between 0.05 and 0.65 μM, modulated upward by the morpholine component, representing a differentiated position in the solubility–permeability trade-off space relative to published analogues [1].

aqueous solubility PAMPA permeability physicochemical profiling triazolopyrimidine

N3-Ethyl Substitution Provides a Differentiated Selectivity Window Against Off-Target Demethylases Relative to N3-Aryl USP28/LSD1 Inhibitors

Published triazolopyrimidine USP28 and LSD1 inhibitors uniformly feature N3-aryl or N3-cyclopropyl substituents. Compound 19 (N3-cyclopropyl, C7-piperazinyl) inhibited USP28 with IC₅₀ = 1.10 ± 0.02 μmol/L and Kd = 40 nmol/L, with >100-fold selectivity over USP7 and LSD1 (both IC₅₀ > 100 μmol/L) [1]. Compound 27 (N3-4-methoxyphenyl, C7-thiopyridine) inhibited LSD1 with IC₅₀ = 0.564 μM, showing selectivity over MAO-A/B [2]. Critically, the N3 substituent directly influences the shape complementarity with the target binding pocket: docking studies with compound 19 revealed that the N3-cyclopropyl group occupies a specific hydrophobic sub-pocket within USP28 that would accommodate differently sized alkyl groups with altered steric fit [1]. The N3-ethyl group of CAS 1058231-86-9 is sterically smaller than cyclopropyl (molar refractivity: ethyl ≈ 10.0 vs. cyclopropyl ≈ 13.6) and electronically distinct from aryl substituents, predicting a quantitatively different selectivity fingerprint across the USP28/USP7/LSD1 panel that has not been experimentally mapped [1][2].

USP28 selectivity LSD1 counter-screen deubiquitinase inhibitor triazolopyrimidine selectivity

Morpholinoethanone C7 Side Chain Predicts Superior CNS Drug-Like Properties Relative to Piperazinyl and Thiopyridine C7 Analogues in the Triazolopyrimidine Class

The morpholine moiety is a privileged fragment in CNS drug design due to its balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability. Within the triazolopyrimidine class, C7 substitution directly governs predicted CNS multiparameter optimization (MPO) scores. CAS 1058231-86-9 (C7-thioether-morpholinoethanone) is predicted to achieve a CNS MPO score of approximately 4.5–5.0 (on the 0–6 scale) based on calculated properties (MW 308.36, TPSA ≈ 122 Ų, cLogP ≈ 0.8–1.2, HBD = 0, pKa of morpholine ≈ 8.3), placing it within the desirable CNS drug-like space (MPO ≥ 4) [1]. In contrast, published triazolopyrimidine GCN2 inhibitors with C7-piperazinyl or C7-benzylamino substituents carry higher molecular weights (typically >400 Da) and higher basic amine counts, which lower CNS MPO scores below 4.0 and shift them outside optimal CNS drug property space [2]. The combination of low molecular weight (308.36), a single hydrogen bond acceptor-rich morpholine, and zero hydrogen bond donors makes CAS 1058231-86-9 an unusually CNS-favorable member of the triazolopyrimidine class [1].

CNS drug-likeness CNS MPO score morpholine blood-brain barrier permeability triazolopyrimidine

Thioether Bridge at C7 Confers Distinct Chemical Stability and Synthetic Tractability Relative to C7-Amino and C7-Oxy Linked Triazolopyrimidine Analogues

The C7-thioether linkage in CAS 1058231-86-9 represents a chemically differentiated connection mode compared to the more common C7-amino (N-linked) and C7-oxy (O-linked) triazolopyrimidine derivatives. The C7-thioether is formed via nucleophilic displacement of a C7-sulfonyl or C7-halogen leaving group with a thiol-containing side chain, a synthetic route distinct from the Buchwald–Hartwig amination required for C7-N-linked analogues or the Mitsunobu/alkylation route for C7-O-linked variants [1]. Thioether linkages in heterocyclic systems exhibit greater resistance to oxidative and hydrolytic degradation compared to amino linkages in acidic environments, and greater metabolic stability than O-linked ethers toward cytochrome P450-mediated oxidation [2]. For procurement, this translates to a compound with a well-characterized synthetic route (C7-thioether formation is typically high-yielding) and a stability profile that differentiates it from C7-amino analogues, which are more prone to acid-catalyzed hydrolysis, and C7-oxy analogues, which are more susceptible to Phase I metabolism [2].

thioether stability synthetic accessibility triazolopyrimidine functionalization chemical procurement

CAS 1058231-86-9 Is Structurally Orthogonal to Heavily Patented Triazolopyrimidine Chemical Space, Reducing Freedom-to-Operate Risk

A survey of the triazolopyrimidine patent landscape reveals that the most heavily patented chemotypes cluster around N3-aryl, N3-benzyl, and N3-cyclopropyl substitution patterns claimed as GCN2 inhibitors (Hoffmann-La Roche), USP28 inhibitors, LSD1 inhibitors, and PI3 kinase inhibitors [1][2][3]. CAS 1058231-86-9, with its N3-ethyl and C7-thioether-morpholinoethanone substitution, does not fall within the Markush structures of the dominant triazolopyrimidine patent families identified to date. Specifically, Roche's GCN2 inhibitor patents claim N3-aryl and N3-cycloalkyl substituents (where ethyl qualifies as acyclic alkyl and falls outside the cycloalkyl definition), and published USP28/LSD1 inhibitor patents predominantly claim N3-aryl and N3-cyclopropyl variants [1][2][3]. This structural orthogonality positions CAS 1058231-86-9 in relatively unencumbered chemical space for research use, offering a differentiated IP profile compared to N3-aryl and N3-cyclopropyl triazolopyrimidine analogues that are extensively claimed.

patent landscape freedom to operate triazolopyrimidine chemical intellectual property

Recommended Research and Industrial Application Scenarios for 2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone (CAS 1058231-86-9)


GCN2 Kinase Inhibitor Lead Optimization: N3-Alkyl Chain SAR Expansion

CAS 1058231-86-9 is optimally deployed in GCN2 inhibitor programs that have established potency with N3-methyl or N3-cyclopropyl lead compounds and now seek to systematically explore the N3-alkyl chain length–potency–selectivity relationship. The compound fills the critical gap between methyl (IC₅₀ ~46 nM for the closest published analogue [1]) and cyclopropyl (IC₅₀ ~17 nM [1]), answering whether linear ethyl substitution at N3 retains the single-digit nanomolar potency of the cyclopropyl series or shifts the selectivity profile across the ISR kinase panel (PERK, PKR, HRI, IRE1). Its morpholinoethanone C7 side chain further enables parallel assessment of how C7 solubilizing groups modulate the cellular eIF2α phosphorylation IC₅₀ endpoint that was validated at <150 nM for the published GCN2 probe series [1].

CNS-Penetrant Triazolopyrimidine Tool Compound Development

The predicted CNS MPO score of 4.5–5.0 for CAS 1058231-86-9 [1] positions it as a preferred starting point for CNS-targeted triazolopyrimidine programs, contrasting with the peripherally restricted profiles of published GCN2 inhibitors (CNS MPO < 4.0, MW > 400 Da [2]). This application scenario is particularly relevant for targets where CNS engagement is desired—such as integrated stress response modulation in neurodegenerative disease models—and where existing triazolopyrimidine tool compounds are excluded from CNS compartments by their physicochemical properties. The morpholinoethanone moiety, with its balanced TPSA (~122 Ų) and absence of hydrogen bond donors, aligns with established CNS drug design principles [1].

Deubiquitinase Inhibitor Chemical Probe Expansion: Exploring N3-Alkyl Selectivity Fingerprints

For USP28/USP7/LSD1 inhibitor discovery, CAS 1058231-86-9 offers a structurally differentiated N3-ethyl chemotype that is absent from published SAR tables [1][2]. The compound enables head-to-head selectivity profiling against the well-characterized compound 19 (N3-cyclopropyl, USP28 IC₅₀ = 1.10 μM, >90-fold selective over USP7 and LSD1 [1]) and compound 27 (N3-4-methoxyphenyl, LSD1 IC₅₀ = 0.564 μM [2]). This scenario is particularly valuable for groups seeking to decouple N3 steric effects from electronic effects in deubiquitinase binding—ethyl is sterically smaller than cyclopropyl yet lacks the π-stacking capacity of aryl substituents.

Triazolopyrimidine Procurement for Freedom-to-Operate-Conscious Lead Generation

For biotech and pharmaceutical organizations conducting triazolopyrimidine-based lead generation where downstream patentability is a key decision criterion, CAS 1058231-86-9 represents a structurally orthogonal starting point that lies outside the Markush claims of dominant patent families covering N3-aryl, N3-benzyl, and N3-cycloalkyl triazolopyrimidines [1][2][3]. Procuring and profiling this compound early in a screening cascade allows organizations to establish composition-of-matter claims around the N3-ethyl-C7-thioether-morpholinoethanone scaffold before committing substantial medicinal chemistry resources, reducing the risk of late-stage freedom-to-operate conflicts with the extensive Roche and academic patent estates in the triazolopyrimidine field [1][2][3].

Quote Request

Request a Quote for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.